N-(2-methoxydibenzo[b,d]furan-3-yl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C26H18N2O3S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.10381361 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivity of Related Compounds
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, which may share structural similarities with the target compound, have shown significant analgesic and anti-inflammatory activities. These compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fully Bio-Based Benzoxazines : The synthesis of fully bio-based benzoxazine monomers from guaiacol, furfurylamine, and stearylamine, including copolymerization studies, suggests applications in creating polybenzoxazines with desirable properties. This research underscores the potential of furan derivatives in the development of new materials (Wang, Sun, Liu, Sudo, & Endo, 2012).
Cancer Cell Growth Inhibition : Compounds incorporating benzofuran derivatives have been evaluated for their growth inhibitory activity on human pancreatic cancer cells, demonstrating potent inhibition. This highlights the potential of furan-based compounds in cancer therapy (Kuramoto, Sakata, Terai, Kawasaki, Kunitomo, Ohishi, Yokomizo, Takeda, Tanaka, & Ohishi, 2008).
Synthesis and Characterization
Synthesis of Isomeric Dibenzofuran Carboxaldehydes : The synthesis of 2-methoxydibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde through a reaction involving α,α-dichloromethyl methyl ether and tin(IV) chloride. This work on dibenzofuran derivatives can provide insights into the synthetic routes applicable to the target compound (Yempala & Cassels, 2017).
Enaminone-Based Novel Azines and Azolotriazines : The use of enaminone incorporating a dibromobenzofuran moiety as a versatile precursor for novel azines and azolotriazines, demonstrates the synthetic flexibility and potential pharmacological applications of benzofuran derivatives (Sanad & Mekky, 2018).
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)phenothiazine-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S/c1-30-23-14-17-16-8-2-5-11-21(16)31-22(17)15-18(23)27-26(29)28-19-9-3-6-12-24(19)32-25-13-7-4-10-20(25)28/h2-15H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADGKXTBLGXBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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